molecular formula C18H14F2N2O2 B12881876 (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12881876
M. Wt: 328.3 g/mol
InChI Key: BGEBBOLRVOCQDU-HOTGVXAUSA-N
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Description

(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features two oxazole rings, each substituted with a 2-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Substitution with Fluorophenyl Groups:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

    Oxidation Products: Oxidized derivatives of the oxazole rings.

    Reduction Products: Reduced forms of the oxazole rings.

    Substitution Products: Compounds with different substituents on the fluorophenyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological systems due to their unique structural properties.

Medicine

    Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-2-(2-chlorophenyl)-4-[(4R)-2-(2-chlorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole
  • (4R)-2-(2-bromophenyl)-4-[(4R)-2-(2-bromophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.

Properties

Molecular Formula

C18H14F2N2O2

Molecular Weight

328.3 g/mol

IUPAC Name

(4R)-2-(2-fluorophenyl)-4-[(4R)-2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H14F2N2O2/c19-13-7-3-1-5-11(13)17-21-15(9-23-17)16-10-24-18(22-16)12-6-2-4-8-14(12)20/h1-8,15-16H,9-10H2/t15-,16-/m0/s1

InChI Key

BGEBBOLRVOCQDU-HOTGVXAUSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2F)[C@@H]3COC(=N3)C4=CC=CC=C4F

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2F)C3COC(=N3)C4=CC=CC=C4F

Origin of Product

United States

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